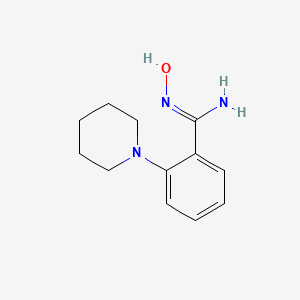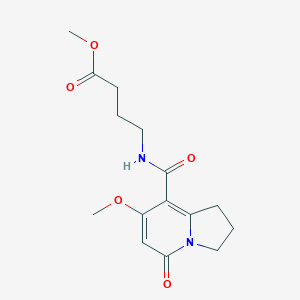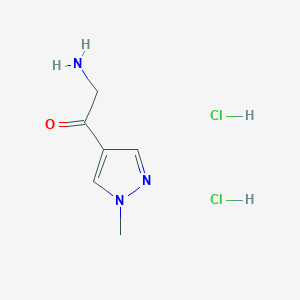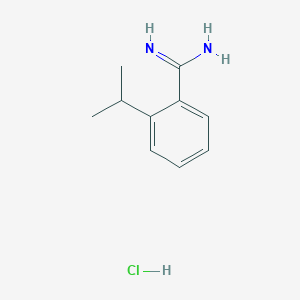
2-Propan-2-ylbenzenecarboximidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-ylbenzenecarboximidamide;hydrochloride, also known as Ibuclamide, is a chemical compound that belongs to the class of amidines. It is used in scientific research for its potential therapeutic properties. The purpose of
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Propan-2-ylbenzenecarboximidamide;hydrochloride involves the reaction of 2-Propan-2-ylbenzenecarboximidamide with hydrochloric acid.
Starting Materials
2-Propan-2-ylbenzenecarboximidamide, Hydrochloric acid
Reaction
Add 2-Propan-2-ylbenzenecarboximidamide to a reaction vessel, Slowly add hydrochloric acid to the reaction vessel while stirring, Heat the reaction mixture to 50-60°C and stir for 2-3 hours, Cool the reaction mixture to room temperature, Filter the precipitated solid and wash with cold water, Dry the solid under vacuum to obtain 2-Propan-2-ylbenzenecarboximidamide;hydrochloride
Mechanism Of Action
The exact mechanism of action of 2-Propan-2-ylbenzenecarboximidamide;hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects by modulating ion channels in the nervous system. Specifically, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been shown to block the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical And Physiological Effects
2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the threshold for seizure induction, reduce the frequency and duration of epileptic seizures, and decrease the intensity of neuropathic pain. In addition, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Propan-2-ylbenzenecarboximidamide;hydrochloride in lab experiments is its high potency and specificity for blocking voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in various physiological and pathological conditions. However, one limitation of using 2-Propan-2-ylbenzenecarboximidamide;hydrochloride is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-Propan-2-ylbenzenecarboximidamide;hydrochloride. One area of interest is its potential use in the treatment of epilepsy and neuropathic pain in humans. Further studies are needed to determine the safety and efficacy of 2-Propan-2-ylbenzenecarboximidamide;hydrochloride in clinical trials. In addition, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has shown promise as a potential anticancer agent. Future research may focus on developing novel derivatives of 2-Propan-2-ylbenzenecarboximidamide;hydrochloride with improved pharmacological properties and reduced toxicity.
Scientific Research Applications
2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been studied for its potential therapeutic properties in various medical conditions such as epilepsy, neuropathic pain, and cancer. It has been shown to have anticonvulsant and analgesic effects in animal models. In addition, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
2-propan-2-ylbenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-7(2)8-5-3-4-6-9(8)10(11)12;/h3-7H,1-2H3,(H3,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPHNEQGMQBCHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propan-2-ylbenzenecarboximidamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

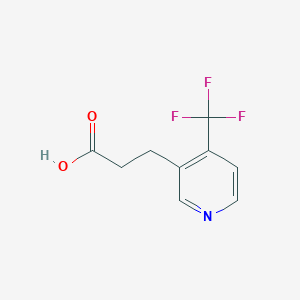
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2396014.png)
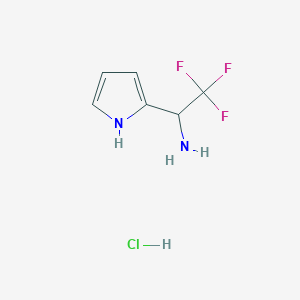
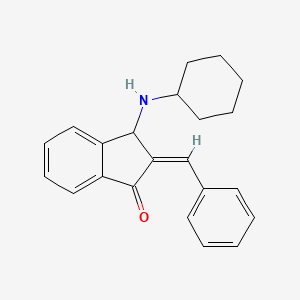
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2396020.png)
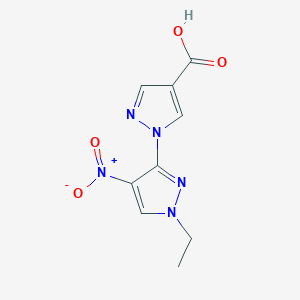
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)
![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)
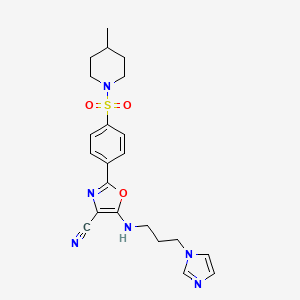
![N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2396029.png)
![[7-(Hydroxymethyl)-2,3,3a,5,6,7a-hexahydro-1H-4,7-epoxyisoindol-4-yl]methanol;hydrochloride](/img/structure/B2396030.png)
